
2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the cycloaddition reaction known as the “click chemistry” approach. This method is efficient and provides high yields. The reaction involves the use of azides and alkynes in the presence of a copper(I) catalyst to form the triazole ring. The specific conditions for the synthesis include:
Reagents: Azides, alkynes, copper(I) catalyst
Solvents: Commonly used solvents include water or a mixture of water and organic solvents
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Time: The reaction time can vary from a few hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of flow chemistry also reduces the risk of side reactions and enhances the overall yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the propanoic acid moiety.
Substitution: The compound can participate in substitution reactions where functional groups on the triazole ring or the propanoic acid are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anticancer agent and as a component in drug delivery systems.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, the compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid can be compared with other triazole derivatives such as:
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
1,2,3-Triazole: Similar to the compound but with different substituents, leading to variations in reactivity and applications.
Benzotriazole: A triazole derivative with a benzene ring, used in corrosion inhibitors and other industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-(1-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-4(6(10)11)5-3-9(2)8-7-5/h3-4H,1-2H3,(H,10,11) |
Clave InChI |
KQHYXGOGQBEAII-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN(N=N1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13079435.png)

amine](/img/structure/B13079451.png)
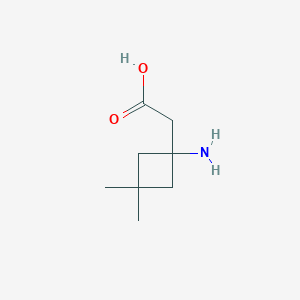
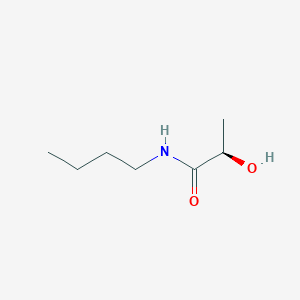
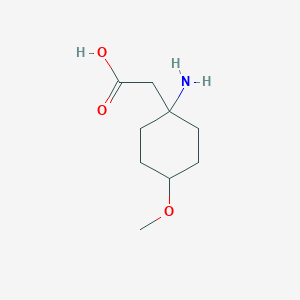
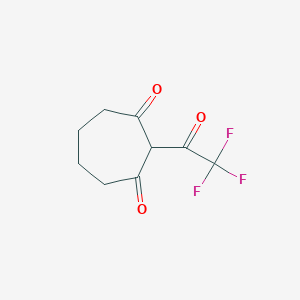

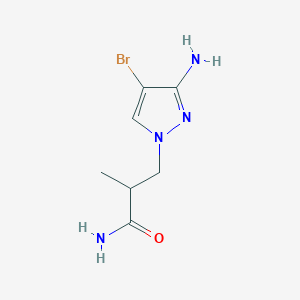
![4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)](/img/structure/B13079484.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13079495.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13079502.png)
